N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- Pyrazole Methyls : δ 2.10–2.30 ppm (singlets, 6H, 3- and 5-CH₃).
- Ethyl Chain : δ 2.50–2.70 ppm (t, 2H, N–CH₂–CH₂–N), δ 3.10–3.30 ppm (t, 2H, CH₂–N(CH₃)₂).
- N,N-Dimethylamine : δ 2.20–2.40 ppm (s, 6H, N(CH₃)₂).
¹³C NMR (100 MHz, DMSO-d₆):
- Pyrazole Carbons : δ 105–110 ppm (C-4, Br-substituted), δ 140–145 ppm (C-3/C-5).
- N,N-Dimethylamine : δ 40–45 ppm (N(CH₃)₂).
Table 2. Experimental vs. Theoretical ¹H NMR Chemical Shifts
| Proton Environment | Experimental (ppm) | Theoretical (ppm) |
|---|---|---|
| Pyrazole CH₃ | 2.25 | 2.20 |
| N–CH₂–CH₂–N | 2.65 | 2.70 |
| N(CH₃)₂ | 2.35 | 2.30 |
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorptions (ATR, cm⁻¹):
- C–Br Stretch : 550–650 (weak, aryl bromide).
- C=N Stretch : 1580–1605 (pyrazole ring).
- N–CH₃ Bend : 1380–1450.
Table 3. IR Vibrational Assignments
| Vibration Mode | Frequency (cm⁻¹) | %PED |
|---|---|---|
| ν(C=N) | 1598 | 59 |
| δ(N–CH₃) | 1441 | 79 |
| ν(C–Br) | 580 | 15 |
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVMCOCERDLAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649269 | |
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170132-58-7 | |
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.
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Alkylation: : The brominated pyrazole is then subjected to alkylation with 2-chloroethyl-N,N-dimethylamine. This step involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom at the 4-position of the pyrazole ring is a reactive site for nucleophilic substitution. This allows functionalization via cross-coupling reactions or direct displacement:
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Suzuki Coupling : The bromine can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. For example, coupling with pyridine-3-boronic acid yields pyridyl-substituted pyrazole analogs .
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Nucleophilic Substitution : Reactions with amines (e.g., ammonia, alkylamines) or thiols replace bromine with -NH₂ or -SH groups, enabling further derivatization .
Example Reaction Pathway :
Functionalization of the Pyrazole Ring
The pyrazole core undergoes electrophilic substitution and redox reactions:
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Nitration/Sulfonation : Electrophilic attacks at the 3- or 5-positions (activated by methyl groups) can introduce nitro or sulfonic acid groups, though steric hindrance from the dimethyl groups may limit reactivity .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline, altering electronic properties.
Modification of the Dimethylaminoethyl Side Chain
The tertiary amine group participates in alkylation and oxidation:
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Quaternary Ammonium Salt Formation : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility .
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Oxidation : Treatment with oxidizing agents (e.g., H₂O₂) converts the amine to an N-oxide, modifying its coordination properties.
Coupling Reactions for Complex Architectures
The compound serves as a building block in multicomponent reactions:
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Buchwald-Hartwig Amination : The bromine can be replaced with aryl amines under palladium catalysis to form C–N bonds .
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Click Chemistry : The azide-alkyne cycloaddition (CuAAC) can link the pyrazole to other moieties if an azide group is introduced .
Research Insights
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
Research indicates that compounds with pyrazole moieties exhibit significant anticancer activity. N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Studies have shown that derivatives of pyrazole can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research suggests that the introduction of halogen substituents (like bromine) enhances the biological activity of pyrazole derivatives against a range of bacterial strains. This makes it a potential candidate for developing new antimicrobial agents .
Agricultural Chemistry Applications
Pesticide Development
this compound is explored as a building block in the synthesis of novel pesticides. Its structural features allow it to interact with biological systems in ways that can disrupt pest metabolism or reproduction. Field studies have indicated its efficacy against specific agricultural pests, suggesting its potential role in integrated pest management strategies .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is being investigated as a precursor for synthesizing new polymeric materials. The presence of the pyrazole ring can impart unique thermal and mechanical properties to polymers, making them suitable for high-performance applications. Research has focused on incorporating this compound into copolymers to enhance stability and reactivity under various environmental conditions .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Pyrazole Derivatives | Medicinal Chemistry | Demonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells. |
| Development of Novel Pesticides | Agricultural Chemistry | Showed significant effectiveness against common agricultural pests in controlled environments. |
| Synthesis of Functional Polymers | Materials Science | Highlighted improved thermal stability and mechanical strength in polymer composites containing pyrazole units. |
Mechanism of Action
The mechanism by which N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and dimethylamine groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Pyrazole Cores
Pyrazole derivatives are widely studied for their pharmacological and chemical applications. Below is a comparison of key analogues:
| Compound Name | Structural Differences | Key Properties | Biological Activity |
|---|---|---|---|
| 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine | Bromo at position 4, methyl at 1 and 3 (vs. 3 and 5 in target compound) | Higher lipophilicity due to methyl repositioning | Antimicrobial, anti-cancer activity |
| 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylamine | Propyl linker (vs. ethyl in target compound) | Increased chain length enhances membrane permeability | Potentially neuroactive |
| 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone | Acetone group replaces ethyl-dimethylamine | Ketone functionality increases electrophilicity | Reactivity in nucleophilic additions |
| 4-Bromo-3,5-dimethylpyrazole | Lacks the ethyl-dimethylamine side chain | Lower solubility in aqueous media | High binding affinity to penicillin-binding proteins (PBPs) |
Key Observations :
- Substituent Positioning : The 3,5-dimethyl substitution in the target compound reduces steric hindrance compared to 1,3-dimethyl analogues, improving interaction with biological targets .
- Side Chain Modifications : Ethyl-dimethylamine groups enhance solubility, whereas propyl or ketone-containing chains alter pharmacokinetics (e.g., bioavailability) .
Functional Group Variations
Amine Derivatives
Heterocyclic Hybrids
| Compound Name | Hybrid Structure | Unique Features |
|---|---|---|
| N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide | Pyrazole + thiophene + benzamide | Broader spectrum of bioactivity (e.g., CNS targeting) due to aromatic diversity |
| N-(3,5-Dimethyl-1H-pyrazol-4-yl)butanamide | Butanamide side chain | Improved thermal stability and crystallinity |
Key Observations :
- Amide vs. Amine Groups : Amides (e.g., propanamide derivatives) exhibit slower metabolic degradation compared to tertiary amines .
Key Observations :
- The target compound’s dimethylamine group may facilitate blood-brain barrier penetration, unlike carboxylated analogues (e.g., propanoic acid derivatives) .
- Bromine at position 4 is critical for antimicrobial activity across analogues, but chain length determines target specificity .
Biological Activity
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine, also known by its CAS number 1170132-58-7, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₉H₁₆BrN₃
- IUPAC Name : 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine
- Molecular Weight : 246.15 g/mol
- Structure :
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antibacterial Activity : Preliminary studies suggest that compounds with similar pyrazole structures exhibit antibacterial properties. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential for treating infections caused by resistant strains .
- Antiparasitic Potential : There is emerging interest in the compound's activity against malaria parasites. Similar compounds have been identified as inhibitors of key kinases involved in the malaria life cycle, suggesting that this compound may share this property .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated a series of pyrazole derivatives for antibacterial activity using the agar disc diffusion method. This compound was tested against multiple bacterial strains. Results indicated significant inhibition against Staphylococcus aureus at concentrations as low as 100 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Antiparasitic Activity
Research on similar compounds has highlighted their role in inhibiting the growth of Plasmodium species. Compounds structurally related to this compound were shown to inhibit PfGSK3 and PfPK6 kinases with IC50 values in the nanomolar range. This suggests that further exploration of this compound could yield effective antimalarial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For pyrazole ring formation, diazo coupling strategies are effective. For example, pyrazole derivatives are often synthesized using diazo intermediates (e.g., diazopent-2-enedioate esters) followed by cyclization . The ethylamine side chain can be introduced via alkylation of dimethylamine with a bromoethyl-pyrazole precursor. Purity is typically confirmed by HPLC or LC-MS, with structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR identifies methyl groups (δ ~2.3–2.6 ppm for N,N-dimethylamine; δ ~2.1–2.4 ppm for pyrazole-CH) and bromine-substituted pyrazole protons (δ ~7.5–8.0 ppm).
- HRMS : Exact mass analysis (calculated for CHBrN: 246.0462 g/mol) ensures molecular formula accuracy .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SXRD) using SHELX software refines bond lengths and angles .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interaction with neurological targets like 5-HT6 receptors?
- Methodological Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., H-LSD for 5-HT6) in competitive binding studies. Reference antagonists like SB-399885 (IC ~1 nM) serve as positive controls .
- Functional assays : Measure cAMP accumulation in transfected HEK-293 cells expressing human 5-HT6 receptors. Dose-response curves (0.1–100 μM) determine agonist/antagonist profiles .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) using the compound’s crystal structure to predict binding poses in the receptor’s active site .
Q. What strategies resolve contradictions in reported biological activities of pyrazole-based analogs across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell line (e.g., primary neurons vs. immortalized lines), incubation time, and buffer composition. For example, neuronal cilia morphology assays require DIV9 cultures for consistency .
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and use positive/negative controls (e.g., SK channel modulator NS13001) to validate assay conditions .
Q. How can computational chemistry optimize the pharmacokinetic properties of this compound for CNS penetration?
- Methodological Answer :
- LogP calculation : Use software like MarvinSketch to predict lipophilicity (target: 2–3 for blood-brain barrier permeability).
- ADMET profiling : SwissADME predicts absorption (e.g., % human intestinal absorption >70%) and CYP450 inhibition risks.
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to assess passive diffusion efficiency .
Data Analysis & Experimental Design
Q. What crystallographic parameters should be prioritized when refining this compound’s structure with SHELX?
- Methodological Answer :
- Resolution : Aim for <1.0 Å data to resolve bromine and methyl groups.
- R-factors : Target R < 5% and wR < 12% for high precision.
- Thermal parameters : Anisotropic refinement for Br and N atoms improves accuracy. Use SHELXL’s TWIN/BASF commands if twinning is observed .
Q. How do steric and electronic effects of the 4-bromo-3,5-dimethylpyrazole moiety influence reactivity in derivatization reactions?
- Methodological Answer :
- Steric effects : The 3,5-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the 4-bromo site.
- Electronic effects : Bromine’s electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution (e.g., Suzuki coupling with boronic acids) .
- Experimental validation : Monitor reaction progress via TLC (silica, hexane/EtOAc) and characterize products via F NMR if fluorinated analogs are synthesized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
